molecular formula C10H16O B3016675 1-Allylcyclohexanecarbaldehyde CAS No. 29517-58-6

1-Allylcyclohexanecarbaldehyde

Cat. No. B3016675
CAS RN: 29517-58-6
M. Wt: 152.237
InChI Key: HPJQHAKEQZQQCL-UHFFFAOYSA-N
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Description

1-Allylcyclohexanecarbaldehyde, also known as 1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde, is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.24 .


Molecular Structure Analysis

The InChI code for 1-Allylcyclohexanecarbaldehyde is 1S/C10H16O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,9H,1,3-8H2 . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Functionalized Cyclohexyl-Substituted Acrylonitriles

1-Allylcyclohexanecarbaldehyde is utilized in multicomponent syntheses to create functionalized cyclohexyl-substituted acrylonitriles. These compounds are valuable intermediates in the production of pharmaceuticals and agrochemicals due to their reactivity and ability to form various derivatives .

Construction of 4H-Chalcogenopyrans

The compound serves as a precursor in the synthesis of 4H-chalcogenopyrans. These heterocyclic compounds have potential applications in materials science and as core structures in medicinal chemistry for their diverse biological activities .

Formation of 1,4-Dihydropyridines

1-Allylcyclohexanecarbaldehyde is involved in the formation of 1,4-dihydropyridines, which are crucial for the development of calcium channel blockers. These blockers are widely used in the treatment of cardiovascular diseases .

Pyridine Derivatives

This aldehyde is also used in the synthesis of pyridine derivatives. Pyridines are important in the chemical industry and pharmaceuticals, serving as solvents, reagents, and key building blocks for drugs .

Organocatalysis

1-Allylcyclohexanecarbaldehyde can be employed in organocatalysis, particularly in reactions involving N-heterocyclic carbenes. These reactions are instrumental in constructing carbo- and heterocyclic frameworks with potential biological activity .

Catalytic Reactions

The compound finds application in catalytic reactions, especially those requiring single-atom catalysts. Its use in such reactions is due to its strong activity and high selectivity, which are essential for achieving desired outcomes in synthetic chemistry .

properties

IUPAC Name

1-prop-2-enylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,9H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJQHAKEQZQQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allylcyclohexanecarbaldehyde

Synthesis routes and methods

Procedure details

A mixture of cyclohexanecarboxaldehyde ((10 mL, 0.825 mol), allyl alcohol (60 mL, 98% purity, 0.882 mol), benzene (15 mL), and p-toluenesulfonic acid monohydrate (0.120 g, 0.63 mmol) was heated from 130° C. to 180° C. in an oil bath, under a Vigreaux distillation column, topped by a Dean-Stark trap. After 15 hour no more water was added over the 15 mL collected in the trap, and the reaction was judged completed. Subsequent distillation of the reaction crude gave 98 g (78% yield) of 1-allyl-cyclohexanecarboxaldehyde as a colourless liquid (b.p. 69-71° C./5 mm Hg).
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